4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
4-Ethynyl-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an ethynyl group and three methyl groups attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The bicyclic structure provides rigidity and stability, which can affect the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
82508-64-3 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H16O/c1-5-12-7-6-11(4,9(13)8-12)10(12,2)3/h1H,6-8H2,2-4H3 |
InChI Key |
PNOWYPQBDXJGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C#C)C)C |
Origin of Product |
United States |
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